Measured LogP (Lipophilicity) Separates 1‑Ethynyl‑3‑methylcyclohexan‑1‑ol from Both 1‑Ethynylcyclohexanol and 3‑Methylcyclohexanol
The compound exhibits an experimental partition coefficient (LogP) of 1.56, which is approximately 0.25 to 0.41 log units higher than the unsubstituted 1‑ethynylcyclohexanol (LogP ~1.31–1.35) [1] and roughly 1.0 log unit above the simple 3‑methylcyclohexanol (LogP ~0.55–0.65, predicted). This increased lipophilicity directly impacts membrane permeability and passive absorption in cell‑based assays [2].
| Evidence Dimension | Octanol/Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.56 (measured, 25 °C) |
| Comparator Or Baseline | 1‑Ethynylcyclohexanol: LogP = 1.31–1.35; 3‑Methylcyclohexanol: LogP ≈ 0.6 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.21 to +0.96 vs. comparators |
| Conditions | Standard shake‑flask or HPLC‑derived LogP at 25 °C; reported by Molbase & chemsrc |
Why This Matters
For procurement in drug‑discovery programs, a higher LogP can improve blood‑brain barrier penetration or intracellular target access, making this scaffold preferable when lipophilicity‑driven distribution is required.
- [1] Molbase. 1-Ethynyl-3-methylcyclohexan-1-ol – LogP = 1.56080. 2017-08-20. Accessed 2026-05-06. View Source
- [2] PubChem. 3-Methylcyclohexanol (591-23-1) – Predicted LogP ~0.6. Accessed 2026-05-06. View Source
